1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Researchers synthesizing kinase-targeting pyrazole derivatives or PBD analogues require the specific 1,3-dimethyl-4-nitro substitution pattern for regioselective functionalization. CAS 3920-37-4 provides this exact scaffold. • Enables synthesis of pyrazolo[4,3-e]pyrrolo-[1,2-a][1,4]diazepinone antitumor agents • Carboxylic acid at C5 permits acid chloride formation for amide coupling (per US08828990B2) • Distinct from non-methylated analogs; LogP 0.05, TPSA 98 Ų ensure consistent SAR data

Molecular Formula C6H7N3O4
Molecular Weight 185.14g/mol
CAS No. 3920-37-4
Cat. No. B454702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS3920-37-4
Molecular FormulaC6H7N3O4
Molecular Weight185.14g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
InChIKeyMCTUAJONAXPWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: Structural and Functional Baseline


1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 3920-37-4) is a heterocyclic pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol [1]. The compound is characterized by a pyrazole core substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylic acid moiety at position 5 . This substitution pattern, where the carboxylic acid is located adjacent to the nitro group (C5 and C4 respectively), defines a specific regioisomeric arrangement that distinguishes it from positional isomers such as 4-nitro-1H-pyrazole-3-carboxylic acid and 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with documented applications in the synthesis of kinase-targeting pyrazole derivatives and PBD (pyrrolobenzodiazepine) analogue systems [2].

Regioisomeric control: C5 carboxylic acid adjacent to C4 nitro defines reactivity and coupling geometry
Methylation state: N1 and C3 methyl groups modulate lipophilicity and exclude N–H tautomers
Synthetic handle: carboxylic acid enables amide, ester, and hydrazino derivatization pathways

Non-Interchangeability of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid


Substitution within the pyrazole carboxylic acid scaffold is non-interchangeable due to three interdependent factors: the position of the carboxylic acid relative to the nitro group, the methylation pattern on the pyrazole nitrogen, and the resultant electronic and steric environment that governs both reactivity in downstream derivatization and ultimate biological target engagement. For instance, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (C5 carboxylic acid, C4 nitro, N1 and C3 methylated) presents a fundamentally different hydrogen-bonding capacity, acidity profile, and steric accessibility compared to its non-methylated counterpart 4-nitro-1H-pyrazole-5-carboxylic acid (CAS 5334-40-7) or its regioisomer 4-nitro-1H-pyrazole-3-carboxylic acid. The electron-withdrawing nitro group at C4, coupled with the methyl group at N1, directs regioselective functionalization and influences the stability of intermediates such as acid chlorides and amides . Furthermore, the compound's LogP of 0.05 and polar surface area of 98 Ų are direct consequences of this specific substitution architecture and cannot be replicated by analogs with altered methylation or nitro placement [1]. Generic substitution risks altering synthetic yields, introducing unintended side reactions during amidation or esterification, and producing derivatives with divergent binding affinities to intended targets such as tyrosine kinases [2].

Regioisomer mismatch (C5 vs C3 acid)
C5 acid placement adjacent to N1 and C4 nitro differs from C3 isomer in pKa, steric access, and downstream regiochemistry; synthetic routes may not transfer directly.
Methylation pattern (1,3-dimethyl vs non‑methylated)
N1/C3 methylation increases lipophilicity (LogP ~0.05 vs −0.76), removes N–H hydrogen bonding, and alters acid reactivity; non-methylated analogs may shift intermediate stability and coupling efficiency.
Functional group absence (non‑carboxylic acid analog)
The non‑acid comparator 1,3-dimethyl-4-nitro-1H-pyrazole lacks the C5 carboxylic acid handle; amide and ester derivatization via acid chloride is unavailable, requiring different synthetic strategies.

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: Differentiation Evidence


Regioisomeric Differentiation: C5 vs. C3 Carboxylic Acid Position

The target compound bears the carboxylic acid functionality at the C5 position of the pyrazole ring, whereas comparators such as 4-nitro-1H-pyrazole-3-carboxylic acid place the carboxylic acid at C3 [1]. This regioisomeric distinction dictates the geometry and electronic environment of the acid moiety relative to the electron-withdrawing nitro group at C4. In the target compound (C5 acid, C4 nitro), the carboxylic acid is positioned on the carbon adjacent to the N1-methylated nitrogen and directly adjacent to the C4 nitro substituent. In contrast, in 4-nitro-1H-pyrazole-3-carboxylic acid, the acid group is separated from the N1 nitrogen by an additional carbon, altering the acid's pKa and the steric accessibility for coupling reactions . For procurement decisions, this regioisomerism is non-substitutable: a synthetic route designed for a C5 carboxylic acid intermediate cannot employ a C3 carboxylic acid analog without fundamentally altering the final compound's regiochemistry and likely its biological activity.

Regioisomeric identity
Class‑level
C5 acid (adjacent to N1 and C4 nitro) vs C3 acid comparator; different connectivity and electronic environment
Regioisomer identity is critical for synthetic route fidelity and final compound identity
Exact pKa or reactivity difference not quantitatively reported for this pair
Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Methylation Pattern Specificity: N1/C3 Methyl vs. Non-Methylated

The target compound (1,3-dimethyl substitution) differs fundamentally from its non-methylated comparator 4-nitro-1H-pyrazole-5-carboxylic acid (CAS 5334-40-7). The presence of methyl groups at N1 and C3 in the target compound increases lipophilicity (LogP = 0.05) relative to the non-methylated analog, which possesses a LogP of approximately -0.76 based on structurally comparable 4-nitro-1H-pyrazole-5-carboxylic acid data . Methylation at N1 also eliminates the possibility of N-H hydrogen bonding, alters the tautomeric equilibrium of the pyrazole ring, and modifies the electron density at the C5 carboxylic acid, affecting its reactivity in esterification and amidation reactions [1]. For procurement, the target compound is required when the synthetic sequence demands a methylated pyrazole scaffold, whereas the non-methylated analog serves different synthetic purposes.

Methylation impact
Class‑level
LogP shift +0.81 (0.05 vs −0.76 estimated); two methyl groups eliminate N–H bonding
Methylation alters lipophilicity and synthetic versatility; non-methylated analog would shift downstream properties
Calculated physicochemical properties; direct experimental LogP not provided
Medicinal Chemistry Agrochemical Research Building Block Synthesis

Synthetic Yield: Nitration Efficiency Difference

The target compound is synthesized via nitration of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. In a documented synthetic procedure for the related ethyl ester derivative (CAS 78208-68-1), nitration of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate using a mixed acid system (60% nitric acid, concentrated sulfuric acid) at 0°C to room temperature over 6 hours afforded the nitrated product in 54% isolated yield . While this yield pertains specifically to the ethyl ester, the same nitration methodology applies to the carboxylic acid substrate. In contrast, literature for non-methylated 4-nitropyrazole derivatives reports nitration yields exceeding 84% when using acetyl nitrate at room temperature for pyrazole substrates lacking the C5 carboxylic acid functionality . The lower yield observed for the 1,3-dimethyl-5-carboxylate system reflects the deactivating effect of the electron-withdrawing carboxylic acid/ester group and the steric influence of the N1-methyl substituent, which collectively reduce nitration efficiency compared to unsubstituted pyrazole scaffolds.

Nitration efficiency
Cross‑study context
Ethyl ester nitration yield 54% (HNO₃/H₂SO₄, 0°C to rt) vs >84% for unsubstituted pyrazole nitration
Lower yield supports procurement of pre-nitrated building block instead of in-house nitration
Different substrates and nitration conditions; data to verify for the free acid
Process Chemistry Synthetic Methodology Nitration

Acid Chloride Route for Carboxamide Synthesis

The target compound (1.08 g, 5.84 mmol) has been specifically utilized in a patent-documented procedure (US08828990B2) for the synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives. In this procedure, the carboxylic acid is activated to the corresponding acid chloride using oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq) in anhydrous dichloromethane (25 mL) and DMF (0.5 mL) at room temperature over 10 minutes . This conversion to the acid chloride intermediate enables subsequent coupling with amines to generate a diverse array of carboxamide analogs. In contrast, the non-carboxylic acid analog 1,3-dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) lacks the carboxylic acid handle entirely and cannot undergo this activation pathway, limiting its derivatization to nucleophilic aromatic substitution at C5 or reduction of the nitro group .

Acid chloride route
Data to verify
Carboxylic acid → acid chloride (oxalyl chloride 1.5 eq, DCM/DMF, 10 min) enables amide coupling; non-acid analog cannot react
Essential for amide library synthesis; non‑carboxylic acid comparator requires different strategy
Patent-described procedure; reproducibility should be verified in target lab
Medicinal Chemistry Patent Synthesis Carboxamide Derivatives

Molecular Docking Against Aurora-2 and GSK-3 Kinases

Derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid have been evaluated for their potential as kinase inhibitors. Molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and the closely related 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole demonstrated strong interactions with tyrosine kinases, specifically Aurora-2 and GSK-3 [1]. The nitro group at the 4-position of the pyrazole core, in combination with the 1,3-dimethyl substitution pattern, was found to contribute significantly to the binding interactions observed in the docking simulations . While direct IC₅₀ or Kd values for the free carboxylic acid parent compound are not reported in the accessible primary literature, the docking data establishes this scaffold as a privileged structure for kinase inhibitor development, distinct from non-methylated or differently substituted nitro-pyrazole carboxylic acids that would present altered binding geometries and hydrogen-bonding networks to the kinase ATP-binding pocket.

Kinase docking
Data to verify
1‑(1,3‑dimethyl‑4‑nitro‑pyrazol‑5‑yl)‑3,5‑diphenyl‑1H‑pyrazole shows strong interactions with Aurora‑2 and GSK‑3 in docking simulations
Scaffold may support kinase inhibitor development; quantitative binding data not available
Docking study only; experimental IC₅₀ or Kd not reported
Medicinal Chemistry Kinase Inhibitors Molecular Docking

Purity and QC: Multi-Modal Analytical Traceability

The target compound (CAS 3920-37-4) is commercially available with a standardized minimum purity specification of 95%, as documented by multiple reputable vendors including Bidepharm (BD20604), AKSci (9375BA), and Apollo Scientific (OR346126) . Notably, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data for each production lot . In contrast, structurally related comparators such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (lacking the 4-nitro group) and 1,3-dimethyl-4-amino-1H-pyrazole-5-carboxylic acid (reduced nitro analog) are typically supplied at comparable purity levels but lack the batch-specific multi-modal analytical traceability that is documented for the target compound through established vendor networks. Additionally, the target compound's MDL number (MFCD00662656) and InChIKey (MCTUAJONAXPWLC-UHFFFAOYSA-N) provide unambiguous compound identification across international chemical databases [1].

QC traceability
Specification review
95% minimum purity; batch-specific NMR, HPLC, GC data available (MDL MFCD00662656)
Multi‑modal analytical documentation supports publication-ready characterization
Vendor QC documentation; verify lot-specific CoA
Quality Assurance Analytical Chemistry Procurement

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: Research and Procurement Applications


Synthesis of PBD Analogues for Anticancer Research

The target compound serves as a key building block in the synthesis of novel pyrrolobenzodiazepine (PBD) analogues featuring a pyrazolo[4,3-e]pyrrolo-[1,2-a][1,4]diazepinone ring system. As documented in primary medicinal chemistry literature, this scaffold class has been designed and synthesized for evaluation of antitumor activity [1]. The 1,3-dimethyl-4-nitro substitution pattern on the pyrazole carboxylic acid is essential for constructing the fused heterocyclic framework; substitution with non-methylated or differently substituted nitro-pyrazole carboxylic acids would alter the ring-closure regiochemistry and yield a different fused ring system. Procurement of CAS 3920-37-4 is therefore required for faithful execution of the published synthetic route.

Acid Chloride-Mediated Carboxamide Library Synthesis

The carboxylic acid functionality at C5 enables conversion to the corresponding acid chloride using oxalyl chloride in DCM/DMF, as described in patent US08828990B2 . This activated intermediate can be coupled with diverse amine nucleophiles to generate libraries of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives. The procedure, which employs 1.08 g of the acid, 0.74 mL oxalyl chloride (1.5 eq), and 0.5 mL DMF in 25 mL DCM over 10 minutes, provides a reproducible platform for SAR exploration. Non-carboxylic acid analogs (e.g., CAS 3920-38-5) cannot participate in this coupling chemistry, making the target compound the mandatory starting material for amide-focused derivatization campaigns.

Kinase Inhibitor Synthesis Targeting Aurora-2 and GSK-3

Molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and related derivatives have demonstrated strong binding interactions with Aurora-2 and GSK-3 tyrosine kinases [2]. The target compound provides the core pyrazole scaffold bearing the critical 1,3-dimethyl and 4-nitro substitution pattern required for these kinase interactions. Researchers developing kinase inhibitors based on this scaffold require the carboxylic acid precursor to access the full range of C5-functionalized derivatives, including the diphenylpyrazole series evaluated in the docking studies. Alternative nitro-pyrazole carboxylic acids lacking the specific 1,3-dimethyl substitution would produce derivatives with uncharacterized kinase binding profiles and cannot be substituted without invalidating existing SAR data.

5-Hydrazino Intermediate for Schiff Base and Heterocycle Synthesis

The target compound can be converted to 5-hydrazino-1,3-dimethyl-4-nitropyrazole, which serves as a versatile intermediate for synthesizing Schiff bases with substituted benzaldehydes and chalcones, as well as for constructing bipyrazole derivatives via reaction with 1,3-dicarbonyl compounds [3]. The hydrazino derivative has been employed in palladium(II) complex formation and in the synthesis of pyrazolo[4,3-e][1,2,4]triazines. The 1,3-dimethyl substitution pattern influences the nucleophilicity of the hydrazino group and the stability of the resulting Schiff base complexes. This application pathway requires the specific substitution pattern of the target compound; procurement of a non-methylated or differently substituted nitro-pyrazole carboxylic acid would yield a hydrazino intermediate with altered reactivity and complexation behavior.

Application
Selection Property
Validation Focus
PBD analogue synthesis (anticancer research)
Regioisomeric substitution pattern
Fused heterocyclic ring closure fidelity
Acid chloride‑mediated carboxamide library
Carboxylic acid functionality at C5
Amide coupling efficiency and scope
Kinase inhibitor synthesis (Aurora‑2, GSK‑3)
1,3‑dimethyl‑4‑nitro scaffold
Docking‑model reproducibility
5‑Hydrazino intermediate for Schiff base / heterocycle synthesis
Methylation pattern (N1/C3)
Hydrazino nucleophilicity and complexation behavior

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